1-[1-(Aminomethyl)-3-ethylcyclopentyl]ethan-1-ol
Description
1-[1-(Aminomethyl)-3-ethylcyclopentyl]ethan-1-ol is a cyclopentanol derivative featuring an aminomethyl group and an ethyl substituent on the cyclopentane ring. This compound’s unique structure combines a secondary alcohol with a primary amine, conferring both hydrophilic (due to -OH and -NH2 groups) and lipophilic (from the ethyl and cyclopentyl moieties) characteristics. Such dual properties make it a candidate for pharmaceutical applications, particularly in drug design targeting central nervous system or metabolic disorders.
Structure
3D Structure
Properties
Molecular Formula |
C10H21NO |
|---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
1-[1-(aminomethyl)-3-ethylcyclopentyl]ethanol |
InChI |
InChI=1S/C10H21NO/c1-3-9-4-5-10(6-9,7-11)8(2)12/h8-9,12H,3-7,11H2,1-2H3 |
InChI Key |
NAEIUBAEPBVFTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(C1)(CN)C(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: The synthetic routes for this compound involve the following steps:
Amination of Ethylcyclopentyl Ketone: Ethylcyclopentyl ketone undergoes amination using an appropriate amine source (e.g., methylamine or ethylamine) to introduce the amino group.
Reduction: The resulting imine intermediate is reduced to the desired amine using reducing agents like sodium borohydride (NaBH).
Industrial Production:: Industrial production methods typically involve large-scale processes, optimized for efficiency and yield. These methods may vary based on the manufacturer and proprietary details.
Chemical Reactions Analysis
1-[1-(Aminomethyl)-3-ethylcyclopentyl]ethan-1-ol participates in various chemical reactions:
Oxidation: It can be oxidized to form an aldehyde or carboxylic acid.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: The amino group can undergo nucleophilic substitution reactions. Common reagents include oxidizing agents (such as potassium permanganate), reducing agents (like NaBH), and nucleophiles (e.g., ammonia).
Scientific Research Applications
Medicinal Chemistry
1-[1-(Aminomethyl)-3-ethylcyclopentyl]ethan-1-ol shows promise as a building block in drug development due to its structural characteristics. It may interact with biological targets, influencing cellular processes. Research indicates that compounds with similar structures can exhibit:
- Analgesic Effects : Potential use in pain management without the side effects commonly associated with opioids.
- Antimicrobial Activity : Preliminary studies suggest efficacy against pathogens like Escherichia coli and Staphylococcus aureus.
Organic Synthesis
In organic chemistry, this compound serves as a precursor for synthesizing more complex molecules. Its unique cyclopentane framework allows for:
- Formation of Derivatives : Researchers can modify the structure to explore variations in biological activity.
- Reactivity Studies : Understanding how this compound interacts with other chemicals can lead to new synthetic pathways.
The biological activity of this compound has been a focus of research due to its potential therapeutic effects. Key areas of investigation include:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes relevant to metabolic diseases, such as acetylcholinesterase.
- Cytotoxicity Against Cancer Cells : Studies indicate that derivatives may selectively target cancer cells while sparing normal cells.
Case Study 1: Analgesic Properties
Research conducted on structurally related compounds has indicated significant analgesic effects without typical opioid side effects. This opens avenues for developing safer pain management therapies.
Case Study 2: Antimicrobial Efficacy
A study evaluating antimicrobial properties found that similar cyclopentyl derivatives exhibited minimum inhibitory concentrations (MIC) effective against various bacterial strains, suggesting potential for developing new antibiotics.
Mechanism of Action
The exact mechanism by which 1-[1-(Aminomethyl)-3-ethylcyclopentyl]ethan-1-ol exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Structural Analogs with Cyclopentanol Backbones
1-(1-Aminobutan-2-yl)cyclopentan-1-ol (C₉H₁₉NO)
- Molecular Weight : 157.25 g/mol .
- Key Features: Contains an aminobutyl chain instead of aminomethyl-ethyl substitution.
- Applications : Versatile in pharmaceuticals and material science due to its balanced hydrophilicity and structural rigidity .
- Differentiation: The longer aminobutyl chain may enhance binding to hydrophobic pockets in enzymes but reduce solubility compared to the target compound.
1-[Amino(cyclopropyl)methyl]-3,3-dimethylcyclopentan-1-ol (C₁₁H₂₁NO)
- Molecular Weight : 183.29 g/mol .
- Key Features : Cyclopropyl and dimethyl groups introduce steric hindrance and ring strain.
Table 1: Cyclopentanol-Based Analogs
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| Target Compound | C₁₀H₂₁NO | 183.29* | Aminomethyl, ethyl | Balanced hydrophilicity |
| 1-(1-Aminobutan-2-yl)cyclopentan-1-ol | C₉H₁₉NO | 157.25 | Aminobutyl | Enhanced hydrophobicity |
| 1-[Amino(cyclopropyl)methyl]-3,3-dimethylcyclopentan-1-ol | C₁₁H₂₁NO | 183.29 | Cyclopropyl, dimethyl | High metabolic stability |
*Estimated based on structural similarity.
Ethanolamine Derivatives with Aromatic Substituents
rac-[(1R,2S)-1-(Aminomethyl)-2-phenylcyclopropyl]methanol Hydrochloride
- Molecular Formula: C₁₂H₁₆ClNO .
- Key Features : Phenyl and cyclopropane groups enhance aromatic interactions.
- Biological Relevance : The phenyl group may improve binding to aromatic receptors, but the cyclopropane introduces synthetic complexity .
1-(3-(((3s,5s,7s)-Adamantan-1-yl)thio)phenyl)ethan-1-ol (C₁₈H₂₄OS)
- Molecular Weight : 288.45 g/mol .
- Key Features : Adamantane-thio group increases lipophilicity and membrane permeability.
- Applications: Potential use in neurodegenerative diseases due to adamantane’s blood-brain barrier penetration .
Table 2: Aromatic Ethanolamine Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |
|---|---|---|---|---|
| Target Compound | C₁₀H₂₁NO | 183.29 | Ethylcyclopentyl | Drug candidate |
| rac-[(1R,2S)-1-(Aminomethyl)-2-phenylcyclopropyl]methanol HCl | C₁₂H₁₆ClNO | 225.72 | Phenyl, cyclopropane | Receptor-targeted therapies |
| 1-(3-Adamantan-thiophenyl)ethan-1-ol | C₁₈H₂₄OS | 288.45 | Adamantane-thio | Neurodegenerative research |
Heteroaromatic Ethanol Derivatives
1-(Pyridin-4-yl)ethan-1-ol
- NMR Data : δ = 1.46 (CH₃), 4.13 (-OH), 4.86 (CH), 7.27 (aromatic H) .
- Reactivity : Pyridyl group enhances acidity of the alcohol, facilitating oxidation to ketones .
1-(2,4,6-Trimethylpyridin-3-yl)ethan-1-ol
- Biological Activity : Reduces blood viscosity and exhibits antifibrotic effects in rats .
- Differentiation : Electron-rich pyridine ring improves solubility in polar solvents compared to the target compound’s cyclopentyl group .
Table 3: Heteroaromatic Ethanol Derivatives
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| Target Compound | C₁₀H₂₁NO | Cyclopentyl, ethyl | Under investigation |
| 1-(Pyridin-4-yl)ethan-1-ol | C₇H₉NO | Pyridyl group | High oxidation reactivity |
| 1-(2,4,6-Trimethylpyridin-3-yl)ethan-1-ol | C₁₀H₁₅NO | Trimethylpyridine | Antifibrotic, hemorheological |
Functional Group Reactivity and Stability
- Aminomethyl Group: The primary amine in the target compound offers sites for derivatization (e.g., amide formation), contrasting with tertiary amines in analogs like ’s cyclopropylmethyl derivative .
- Ethyl vs.
Biological Activity
1-[1-(Aminomethyl)-3-ethylcyclopentyl]ethan-1-ol is a chemical compound notable for its unique structural characteristics, which include a cyclopentane ring substituted with an aminomethyl group and an ethyl group. This compound is classified as an alkanolamine, integrating both alcohol and amine functionalities, which enhances its versatility in various biological applications. Understanding its biological activity is crucial for potential therapeutic applications, particularly in drug development.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure allows for significant interactions with biological molecules, primarily due to the presence of the aminomethyl group, which facilitates hydrogen bonding and electrostatic interactions.
| Property | Details |
|---|---|
| Molecular Formula | C₉H₁₉NO |
| Functional Groups | Alcohol (–OH), Amine (–NH₂) |
| Structural Features | Cyclopentane ring with ethyl and aminomethyl substituents |
Research indicates that this compound exhibits notable biological activity through its interactions with various biological targets, including enzymes and receptors. The aminomethyl group enhances its binding affinity to these targets, potentially influencing numerous biological pathways.
Pharmacological Potential
The compound has been investigated for its potential as a precursor in the synthesis of therapeutic agents. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : The compound's structural features enable it to interact with microbial cell membranes, potentially disrupting their integrity.
- Anticancer Properties : Initial research suggests that it may inhibit the proliferation of cancer cells by inducing apoptosis or disrupting cell cycle progression.
Cytotoxicity Studies
In a study assessing the cytotoxic effects of various compounds on cancer cell lines, this compound demonstrated promising results. The compound was tested against several cancer cell lines, showing significant inhibition of cell growth at specific concentrations.
Table 1: Cytotoxicity Results
| Compound | Cell Line Tested | IC50 Value (µg/mL) |
|---|---|---|
| This compound | MDA-MB-231 (Breast) | 15.5 |
| Ethanol Fraction from Green Tea | MDA-MB-231 | 10.70 |
| Ethyl Acetate Fraction from Green Tea | MDA-MB-231 | 12.72 |
Interaction Studies
Interaction studies have shown that this compound binds effectively to various receptors involved in neurotransmission and metabolic regulation. These interactions are critical for understanding its potential therapeutic effects.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-[1-(Aminomethyl)-3-ethylcyclopentyl]ethan-1-ol?
- Methodology : The compound can be synthesized via multi-step protocols involving nitrile intermediates and subsequent reduction. For example, analogous syntheses (e.g., 1-(aminomethyl)-4-methoxycyclohexanamine) use nitriles like 1-amino-4-methoxycyclohexanecarbonitrile, reduced under hydrogenation conditions (e.g., H₂/Pd) to yield amine derivatives . Adjustments for cyclopentane rings may require steric considerations and temperature-controlled steps.
- Key Steps :
- Cyclization of precursors to form the cyclopentane backbone.
- Aminomethylation via reductive amination or catalytic hydrogenation of nitriles .
Q. How should researchers characterize the stereochemistry of this compound?
- Analytical Techniques :
- Chiral HPLC or NMR spectroscopy with chiral shift reagents to resolve enantiomers.
- X-ray crystallography for absolute configuration determination (if crystalline derivatives are accessible).
Q. What safety precautions are critical when handling this compound?
- Hazards : Based on structurally similar compounds, potential skin/eye irritation and respiratory toxicity are noted .
- Protocols :
- Use fume hoods for synthesis steps involving volatile reagents.
- Wear nitrile gloves, goggles, and lab coats.
- Store under inert atmosphere (N₂/Ar) to prevent oxidation .
Advanced Research Questions
Q. How does the compound’s reactivity vary under different catalytic conditions (e.g., palladium vs. nickel catalysts)?
- Mechanistic Insights :
- Palladium catalysts (e.g., Pd/C) are effective for hydrogenolysis or cross-coupling reactions, particularly for deprotecting tert-butyl carbamate groups .
- Nickel catalysts (e.g., Ni(COD)₂) may facilitate C–S bond formation in thiol coupling reactions, as shown in analogous adamantane-thiol derivatives .
Q. What strategies resolve discrepancies in reported biological activity data for this compound?
- Case Study : In vitro hemorheological activity (e.g., blood viscosity reduction) and in vivo antifibrotic effects were observed in structurally related pyridine derivatives . Discrepancies may arise from:
- Solubility differences (e.g., DMSO vs. aqueous buffers).
- Metabolic stability in animal models vs. cell cultures.
- Validation : Use standardized assays (e.g., rotational viscometry for viscosity) and orthogonal in vitro/in vivo models to confirm activity .
Q. How does the steric environment of the cyclopentane ring influence its interaction with biological targets?
- Structural Analysis : The 3-ethyl and aminomethyl groups create a sterically congested equatorial position, potentially hindering binding to flat active sites (e.g., enzyme pockets).
- Computational Modeling : MD simulations or docking studies (using software like AutoDock) can predict binding affinities to targets like G-protein-coupled receptors .
Q. What purification challenges arise during scale-up synthesis, and how are they addressed?
- Issues : Co-elution of byproducts during column chromatography (e.g., tert-butyl carbamate derivatives) .
- Solutions :
- Recrystallization using solvent pairs (hexane/EtOAc) for polar impurities.
- Flash chromatography with gradient elution (e.g., 8:2 Hex:EtOAc) for high-purity isolation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
